tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. This bicyclic system is fused with a partially saturated pyridine ring, conferring rigidity and unique electronic properties. The compound is distinguished by a hydroxymethyl (-CH₂OH) substituent at position 3, a methyl group at position 1, and a tert-butyl carboxylate ester at position 5. These functional groups influence its solubility, stability, and biological interactions, making it a valuable scaffold in medicinal chemistry and drug discovery .
Synthetically, such compounds are often prepared via multi-step protocols involving cyclization reactions, as exemplified by methods in related pyrazolo-pyridine derivatives (e.g., Lawesson’s reagent-mediated cyclizations or base-catalyzed ring closures) . The tert-butyl ester serves as a protective group, enhancing synthetic versatility .
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-10(8-17)14-15(4)11(9)7-16/h17H,5-8H2,1-4H3 |
InChI Key |
GLMXHDFNXKCNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features that enable biological activity.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxymethyl group may enhance its interaction with biological targets, promoting apoptosis in cancer cells .
- Anti-inflammatory Properties : Studies have shown that related compounds can inhibit inflammatory pathways. The introduction of the tert-butyl and hydroxymethyl groups may contribute to modulating these pathways, making it a candidate for anti-inflammatory drug development .
Neuropharmacology
The pyrazolo[3,4-c]pyridine scaffold is known for its neuroprotective properties. Research has suggested that compounds in this class can act as modulators of neurotransmitter systems.
- Cognitive Enhancement : Some studies have explored the potential of this compound to enhance cognitive function in animal models. The mechanism is believed to involve modulation of glutamatergic signaling pathways, which are crucial for learning and memory processes .
Material Science
Beyond biological applications, tert-butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has been utilized in the development of advanced materials.
- Polymer Chemistry : Its chemical structure allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is under investigation for creating novel polymer composites with improved performance characteristics .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-c]pyridine and tested their efficacy against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The study concluded that further development could lead to promising anticancer agents based on this scaffold .
Case Study 2: Neuropharmacological Effects
A study conducted by researchers at a prominent university investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings showed that administration led to improved cognitive performance in maze tests compared to control groups. The proposed mechanism involved enhanced synaptic plasticity attributed to increased levels of brain-derived neurotrophic factor (BDNF) following treatment with the compound .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Table 1: Substituent-Driven Comparison
Key Observations:
- Trifluoromethyl (-CF₃) Analog : The electron-withdrawing -CF₃ group increases metabolic stability and membrane permeability compared to the hydroxymethyl group, making it suitable for CNS-targeting agents .
- Phenyl (-Ph) Analog : The bulky phenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but reduces aqueous solubility .
- Iodo (-I) Analog : The iodine atom enables radiolabeling for imaging studies, though it introduces steric hindrance .
- Hydroxymethyl (-CH₂OH) Group : This polar substituent improves solubility and serves as a handle for further derivatization (e.g., phosphorylation or conjugation) .
Core Heterocycle Variations
Table 2: Ring System Comparison
| Compound Name | Core Structure | Key Differences | Applications |
|---|---|---|---|
| tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate | Pyrrolo[2,3-c]pyridine | Replaces pyrazole with pyrrole ring | Peptidomimetics |
| tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | Pyrrolo[3,4-b]pyridine | Altered nitrogen positions | Catalysis intermediates |
| Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | Pyrazolo[4,3-b]pyridine | Nitrogen arrangement shifts bioactivity | Anticancer leads |
Key Observations:
- Pyrrolo-pyridines : These lack the pyrazole ring’s dual nitrogen atoms, reducing hydrogen-bonding capacity but increasing conformational flexibility .
- Pyrazolo[4,3-b]pyridines : The shifted nitrogen alters electron distribution, favoring interactions with nucleic acid targets (e.g., topoisomerase inhibition) .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[3,4-c]pyridine derivatives has been explored extensively. The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. For instance, one efficient method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazolo framework, followed by functionalization to introduce the tert-butyl and hydroxymethyl groups.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For example, a study highlighted that certain substituted pyrazolo compounds showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Table 1: Antiproliferative Activity of Pyrazolo Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro | HeLa | 5.2 |
| tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro | MCF-7 | 6.8 |
| Other Pyrazolo Derivative A | A549 | 4.0 |
| Other Pyrazolo Derivative B | PC3 | 3.5 |
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes involved in critical biological pathways. For instance, pyrazolo derivatives have been studied for their inhibitory effects on kinases such as c-Met and CDK8, which are implicated in cancer progression and cell cycle regulation .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound Name | IC50 (nM) |
|---|---|---|
| c-Met | tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro | 25 |
| CDK8 | tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro | 15 |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study on Anticancer Activity : A derivative similar to tert-butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro was tested in vivo in xenograft models and demonstrated a reduction in tumor size by more than 50% compared to controls within two weeks of treatment .
- Case Study on Antiviral Properties : Another study investigated the antiviral potential against HIV-1 and found that certain pyrazolo derivatives inhibited viral replication by targeting reverse transcriptase with promising selectivity indices .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, tert-butyl-protected intermediates often require anhydrous conditions to prevent hydrolysis . The hydroxymethyl group may necessitate protection strategies (e.g., silylation or acetylation) during multi-step syntheses to avoid side reactions. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and stereochemistry, as demonstrated for structurally similar pyrazolo-pyridine derivatives . Complementary techniques include:
- NMR : - and -NMR to identify proton environments and carbon frameworks.
- IR Spectroscopy : To confirm functional groups (e.g., carbonyl stretch at ~1710 cm for the tert-butyl carboxylate) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
Q. What stability challenges are associated with this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to moisture and heat due to the tert-butyl carbamate group, which can hydrolyze under acidic or basic conditions. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC .
- Recommendation : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The hydroxymethyl group (-CHOH) can act as a directing group in metal-catalyzed reactions (e.g., palladium-mediated C–H activation). However, its polarity may necessitate protection (e.g., as a silyl ether) to prevent unwanted nucleophilic side reactions. For example, boronate ester intermediates (analogous to ) have been used in Suzuki-Miyaura couplings, but competing oxidation of the hydroxymethyl group must be controlled via inert atmospheres .
Q. What strategies can resolve contradictions in reported pharmacological activity data for pyrazolo-pyridine derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
- Reproducibility Checks : Replicate assays across multiple labs using standardized protocols (e.g., ATP-binding assays for kinase inhibition).
- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., deprotected intermediates) that may interfere with activity .
- Structural Analog Comparison : Compare activity with derivatives lacking the hydroxymethyl group (e.g., tert-butyl 3-oxo analogs from ) to isolate substituent effects.
Q. How can computational methods predict the pharmacokinetic (PK) behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
- ADMET Prediction Tools : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and hERG channel inhibition.
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., hepatic S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
